2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile
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Description
2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H18N2S and its molecular weight is 342.46. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
One study focused on the synthesis and antibacterial evaluation of novel 2-aminonicotinonitrile derivatives bearing a benzothiazole nucleus. These compounds, including structures related to 2-(Benzylthio)-6-cyclopropyl-4-phenylnicotinonitrile, were synthesized using solvent-free methods like microwave or ultrasound irradiation. The synthesized compounds showed significant antibacterial activities against various types of bacteria, suggesting potential applications in developing new antibacterial agents (Mahdi, Al-Smaism, & Ibrahim, 2016).
Catalytic Applications
Research on the Rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles using N-nitroso as a directing group highlights the use of similar compounds in catalytic processes. The study demonstrates the versatility of using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a "CN" source, enabling the synthesis of various substituted products. This work underlines the compound's utility in facilitating complex chemical transformations (Dong et al., 2015).
Material Science Applications
In material science, the synthesis and characterization of polybenzoxazine with a phenylnitrile functional group have been explored. The study focused on phenylnitrile functional benzoxazine monomers, investigating their curing behaviors, thermal stability, and dynamic mechanical properties. The findings suggest that these materials, which share structural similarities with 2-(Benzylthio)-6-cyclopropyl-4-phenylnicotinonitrile, could have applications in advanced polymer technologies due to their improved thermal stability and mechanical properties (Qi et al., 2009).
Properties
IUPAC Name |
2-benzylsulfanyl-6-cyclopropyl-4-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c23-14-20-19(17-9-5-2-6-10-17)13-21(18-11-12-18)24-22(20)25-15-16-7-3-1-4-8-16/h1-10,13,18H,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSFIXOSULWHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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